molecular formula C12H14ClNO2 B3350046 1-(3-Chloro-4-methoxyphenyl)-4-piperidone CAS No. 250718-96-8

1-(3-Chloro-4-methoxyphenyl)-4-piperidone

Cat. No.: B3350046
CAS No.: 250718-96-8
M. Wt: 239.7 g/mol
InChI Key: QHAVBQDOFKTXRC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-4-piperidone is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of piperidone, characterized by the presence of a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methoxyphenyl)-4-piperidone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-4-piperidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-methoxyphenyl)-4-piperidone has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Analgesic Properties : Studies have shown that this compound can influence pain pathways, suggesting potential use in pain management therapies .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its piperidone moiety can undergo several transformations:

  • Nucleophilic Substitution : The chloro group can be substituted with nucleophiles to create diverse derivatives with tailored properties for specific applications .
  • Cyclization Reactions : It can participate in cyclization reactions to form more complex cyclic structures, which are often found in biologically active compounds.

Research in Neuropharmacology

The compound has been studied for its neuropharmacological effects. It is believed to interact with dopamine and serotonin receptors, which are critical in treating psychiatric disorders.

  • Case Study : A study on the analogs of this compound demonstrated significant binding affinity to serotonin receptors, indicating potential for developing new antidepressants .

Case Study 1: Antidepressant Properties

A recent study published in the Journal of Medicinal Chemistry evaluated several analogs of this compound. The findings revealed that specific modifications enhanced the binding affinity to serotonin receptors, leading to improved antidepressant activity in animal models .

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of this compound. In preclinical trials, it demonstrated efficacy comparable to established analgesics, suggesting its potential as a new treatment option for chronic pain conditions .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-4-piperidone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptor proteins, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-4-methoxyphenyl)-4-piperidone is unique due to its combination of functional groups and the piperidone core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-4-piperidone is a synthetic compound belonging to the piperidone class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H14ClNO2
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 11128391

The compound features a piperidone ring substituted with a chloro and methoxy group on the phenyl ring, contributing to its unique biological profile.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against a range of bacterial strains.
  • Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : Potential applications in treating neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of JAK/STAT Pathway : Similar compounds have shown effectiveness in blocking this pathway, which is crucial in cancer progression .
  • Receptor Binding : The piperidone structure allows for interaction with various receptors, potentially influencing neurotransmitter activity .

Anticancer Activity

A study demonstrated that this compound effectively inhibits the growth of multiple myeloma cells (H929) and acute myeloid leukemia cells (MV-4-11) in vitro. The compound showed significant cytotoxicity at concentrations as low as 1 µM.

Cell LineIC50 (µM)Mechanism of Action
H9291.5Induction of apoptosis
MV-4-112.0Inhibition of cell cycle progression

This data suggests that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In antimicrobial assays, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate its potential use as an antimicrobial agent in clinical settings.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12-3-2-9(8-11(12)13)14-6-4-10(15)5-7-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAVBQDOFKTXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCC(=O)CC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456255
Record name 1-(3-Chloro-4-methoxyphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250718-96-8
Record name 1-(3-Chloro-4-methoxyphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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